REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:23][CH2:24][N:25]1[CH2:29][CH2:28][O:27][C:26]1=[O:30]>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:23][CH2:24][N:25]2[CH2:29][CH2:28][O:27][C:26]2=[O:30])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5|
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Name
|
|
Quantity
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744 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCNCC1
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Name
|
|
Quantity
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590 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
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ClCCN1C(OCC1)=O
|
Name
|
|
Quantity
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5 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 21 hours
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Duration
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21 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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DISTILLATION
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Details
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The residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCN1C(OCC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |